N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine atom on the phenyl ring, a cyclohexylcarbonyl group, and a leucinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylphenylamine, cyclohexylcarbonyl chloride, and leucine.
Formation of Intermediate: The 4-bromo-3-methylphenylamine is reacted with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine to form the intermediate N-(4-bromo-3-methylphenyl)-N-(cyclohexylcarbonyl)amine.
Coupling Reaction: The intermediate is then coupled with leucine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution: Products would vary depending on the nucleophile used.
Hydrolysis: The major products would be the corresponding carboxylic acid and amine.
Oxidation and Reduction: Products would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide
- N-(4-bromo-3-methylphenyl)-4-(cyclohexylcarbonyl)-1-piperazinecarbothioamide
Uniqueness
N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide is unique due to the presence of the leucinamide moiety, which may impart specific biological activity or chemical reactivity that is not observed in similar compounds. Its structural features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H29BrN2O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[1-(4-bromo-3-methylanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H29BrN2O2/c1-13(2)11-18(23-19(24)15-7-5-4-6-8-15)20(25)22-16-9-10-17(21)14(3)12-16/h9-10,12-13,15,18H,4-8,11H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
VBEYULCPNNZINC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(CC(C)C)NC(=O)C2CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.